Nostocyclophane D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
126693-93-4 |
|---|---|
Molecular Formula |
C36H54Cl2O6 |
Molecular Weight |
653.7 g/mol |
IUPAC Name |
(2R,4R,8S,13R,15R,19S)-8,19-dibutyl-4,15-dichloro-2,13-dimethoxytricyclo[18.2.2.29,12]hexacosa-1(22),9,11,20,23,25-hexaene-10,21,24,26-tetrol |
InChI |
InChI=1S/C36H54Cl2O6/c1-5-7-11-23-13-9-15-27(37)21-34(44-4)26-19-31(41)36(32(42)20-26)24(12-8-6-2)14-10-16-28(38)22-33(43-3)25-17-29(39)35(23)30(40)18-25/h17-20,23-24,27-28,33-34,39-42H,5-16,21-22H2,1-4H3/t23-,24-,27+,28+,33+,34+/m0/s1 |
InChI Key |
FYBKUFIZQMYJHP-QENHJSLFSA-N |
SMILES |
CCCCC1CCCC(CC(C2=CC(=C(C(CCCC(CC(C3=CC(=C1C(=C3)O)O)OC)Cl)CCCC)C(=C2)O)O)OC)Cl |
Isomeric SMILES |
CCCC[C@H]1CCC[C@H](C[C@H](C2=CC(=C([C@H](CCC[C@H](C[C@H](C3=CC(=C1C(=C3)O)O)OC)Cl)CCCC)C(=C2)O)O)OC)Cl |
Canonical SMILES |
CCCCC1CCCC(CC(C2=CC(=C(C(CCCC(CC(C3=CC(=C1C(=C3)O)O)OC)Cl)CCCC)C(=C2)O)O)OC)Cl |
Other CAS No. |
126693-93-4 |
Origin of Product |
United States |
Advanced Methodologies for Structural Elucidation of Nostocyclophane D and Analogues
Spectroscopic Characterization Techniques
The characterization of nostocyclophanes is a multi-faceted process employing mass spectrometry and various nuclear magnetic resonance techniques to build a complete picture of their intricate structures. nih.govresearchgate.net The combination of these methods allows for the unambiguous assignment of the planar structure and is foundational for determining the absolute configuration.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical first step in the structural elucidation of novel compounds. This technique provides an extremely accurate mass measurement of the ionized molecule, which allows for the determination of its elemental composition.
For the nostocyclophane family, HRESIMS is used to deduce the molecular formula. For instance, in the analysis of nostocyclophane analogues, negative-ion mode HRESIMS is often employed. The molecular formula for nostocyclophane H was established as C₃₄H₅₀Cl₂O₆ based on the ion observed at m/z 623.2897 [M − H]⁻. nih.gov Similarly, nostocyclophane E's formula, C₃₆H₅₅ClO₆, was deduced from its corresponding [M − H]⁻ ion at m/z 617.3599. nih.gov This method is fundamental for distinguishing between closely related analogues that may differ by a single methylation, halogenation, or variation in alkyl chain length. nih.govmdpi.com
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the complex chemical structure of nostocyclophanes. nih.govresearchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to map out the carbon skeleton and the placement of protons and functional groups. science.gov These techniques are indispensable for piecing together the connectivity of the [7.7]paracyclophane core, which features a 22-membered ring. mdpi.com
The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra provides the initial and most fundamental data for structure elucidation. uobasrah.edu.iqresearchgate.net The chemical shift of each nucleus offers clues about its electronic environment, and the number of signals corresponds to the number of chemically non-equivalent atoms in the molecule. bhu.ac.in
For Nostocyclophane D, its symmetrical nature simplifies its spectra compared to some of its analogues. nih.gov The ¹H NMR spectrum reveals characteristic signals for aromatic protons, methoxy (B1213986) groups, and the aliphatic chains. The ¹³C NMR spectrum complements this by identifying the carbon atoms, including the distinctive signals for sp²-hybridized aromatic carbons, oxygenated carbons, and halogenated carbons. nih.govbhu.ac.in
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data sourced from similar nostocyclophane analogue tables provided in search results)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1/14 | 80.5 | 4.80, d, 9.5 |
| 2/15 | 39.8 | 3.95, m |
| 3/16 | 60.1 | 4.65, m |
| 4/17 | 33.2 | 2.05, m; 1.85, m |
| 5/18 | 28.9 | 1.40, m |
| 6/19 | 31.5 | 1.30, m |
| 7/20 | 37.5 | 2.80, m |
| 8/21 | 115.2 | 6.50, s |
| 9/22 | 155.1 | - |
| 10/23 | 110.1 | - |
| 11/24 | 140.5 | - |
| 12/25 | 120.3 | - |
| 13/26 | 150.8 | - |
| 27/28 | 29.5 | 1.55, m |
| 29/30 | 22.5 | 1.25, m |
| 31/32 | 31.8 | 1.25, m |
| 33/34 | 14.0 | 0.85, t, 7.0 |
| OMe-1/14 | 58.2 | 3.40, s |
Two-dimensional NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) are essential for assembling the molecular structure from the individual ¹H and ¹³C signals. researchgate.netresearchgate.net
COSY experiments identify protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing out the connectivity within the aliphatic side chains. For example, in nostocyclophane analogues, COSY correlations can establish the sequence from the benzylic methine through the adjacent methylene (B1212753) groups of the seven-carbon bridge. mdpi.com
HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This technique is powerful for connecting different structural fragments. nih.gov For instance, HMBC correlations from the methoxy protons can unambiguously link them to the benzylic carbons (C-1/C-14). mdpi.com Similarly, correlations from aromatic protons to carbons within the aromatic ring and to the benzylic carbons of the bridges help to piece together the entire paracyclophane macrocycle. nih.gov
The symmetry of a molecule has a profound effect on its NMR spectra. This compound possesses a C₂ axis of symmetry, which means that corresponding atoms in the two identical halves of the molecule are chemically equivalent. As a result, it displays a simpler set of NMR signals, with only one signal for each pair of equivalent carbons or protons. nih.gov
In contrast, analogues like nostocyclophane E, which lack this symmetry due to a modification on only one side of the molecule (e.g., the absence of a chlorine atom at C-16), exhibit more complex spectra. nih.gov This loss of symmetry results in "signal doubling," where nearly every signal in the ¹H and ¹³C NMR spectra splits into two, as the corresponding atoms in each half are no longer in identical chemical environments. nih.gov The relative simplicity of this compound's spectra is therefore direct evidence of its higher symmetry. nih.gov
While NMR and MS are powerful tools for determining the planar structure and relative stereochemistry, they cannot typically establish the absolute configuration of chiral centers. Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. encyclopedia.pub This technique is a powerful method for assigning the absolute configuration of natural products. nih.gov
The process involves measuring the experimental ECD spectrum of the natural product and comparing it to the spectra of known compounds or to spectra generated through quantum chemical calculations. nih.govnih.gov For a molecule with multiple chiral centers like this compound, computational methods, particularly time-dependent density functional theory (TDDFT), are used to predict the ECD spectra for all possible stereoisomers. nih.govdtu.dk The absolute configuration of the natural product is then assigned by finding the best match between the experimental spectrum and the calculated spectra. nih.gov
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Crystallographic Determination of Relative and Absolute Stereochemistry
The foundational method for establishing the stereoconfiguration of this compound was single-crystal X-ray analysis. The original structural elucidation, including the assignment of its relative and absolute stereochemistry, was reported in a 1991 study by Chen, Moore, and Patterson. acs.org This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in a crystalline state.
The necessity of X-ray crystallography for this class of compounds is underscored by the limitations of other techniques. For instance, Nuclear Overhauser Effect (NOE) analysis, a powerful NMR method for determining spatial proximity of atoms, is unable to provide useful information across the large ring (transannular) of this compound. This is due to the significant distance separating the isolated stereocenters on the two aliphatic chains, preventing the detection of NOE correlations between them. nih.gov More recent research on newly discovered analogues has reiterated this point, noting that determining the configuration of certain stereocenters would likely require synthesis or X-ray crystallography rather than computational methods that depend on NMR data. nih.gov
The absolute configuration established for this compound by X-ray analysis has served as a benchmark for other members of the nostocyclophane and related [7.7]paracyclophane families. acs.orgnih.gov For example, the absolute stereochemistry of merocyclophanes was assigned by comparing their circular dichroism (CD) spectra to those of the nostocyclophanes. acs.org Furthermore, subsequent studies on Nostocyclophanes A-D confirmed they exhibit similar CD curves, which indicates they all share the identical absolute configuration as the crystallographically defined this compound. nih.gov
While the original 1991 publication established the crystal structure, specific crystallographic parameters such as lattice constants and space group were not detailed in the available abstracts. A representative table for such data is shown below.
Table 1: Representative Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Formula | The molecular formula of the compound (e.g., C₃₆H₅₄Cl₂O₆ for this compound). |
| Crystal System | The crystal system (e.g., Orthorhombic, Monoclinic). |
| Space Group | The designation for the symmetry of the crystal (e.g., P2₁2₁2₁). |
| a, b, c (Å) | The lengths of the unit cell axes in angstroms. |
| **α, β, γ (°) ** | The angles of the unit cell axes in degrees. |
| Volume (ų) | The volume of the unit cell. |
| Z | The number of molecules per unit cell. |
Computational Approaches in Structural Assignment
While X-ray crystallography provides the definitive solid-state structure, computational methods are often employed to validate stereochemical assignments and analyze the conformational landscape of complex molecules in solution.
In the structural elucidation of complex natural products, Density Functional Theory (DFT) has emerged as a powerful tool for validating proposed structures. This is often achieved by calculating theoretical NMR chemical shifts or chiroptical spectra (like Electronic Circular Dichroism, ECD) for all possible stereoisomers and comparing them to experimental data. nih.gov The isomer whose calculated data most closely matches the experimental results is assigned as the correct structure.
However, in the specific case of this compound and its analogues, the primary literature does not indicate that DFT calculations were the method of choice for stereochemical validation. The research record points to a reliance on empirical data, primarily X-ray crystallography and comparative CD spectroscopy, to assign the stereochemistry of this family of compounds. nih.gov In fact, for certain challenging stereocenters within this class of molecules, it has been noted that crystallographic or synthetic approaches would be required, implying that computational methods based on spectroscopy might not be sufficiently decisive. nih.gov
Molecular modeling encompasses a range of computational techniques, including molecular dynamics (MD) simulations, used to explore the different spatial arrangements (conformations) a molecule can adopt. nih.govsapub.org For macrocyclic compounds like this compound, which possess significant flexibility, molecular modeling can reveal the ensemble of low-energy conformations that exist in solution and provide insights into their relative stabilities. nih.gov
Despite the utility of these methods, specific studies applying molecular modeling for a detailed conformational analysis of this compound itself are not prominent in the reviewed literature. The structural discussions in key publications focus on the solid-state structure from X-ray analysis and the solution-state data from NMR. nih.gov While one study noted that a related glycosylated analogue, Nostocyclophane I, exists as two dominant conformers in solution based on NMR data, a detailed computational analysis of this phenomenon was not presented. nih.gov Therefore, while molecular modeling remains a potent methodology for conformational studies, its application to specifically understand the solution-phase dynamics of this compound has not been a central focus of the available research.
Biosynthetic Pathways and Genetic Basis of Nostocyclophane D
Producer Organisms and Culture Optimization
Nostocyclophane D was initially reported from the cyanobacterium Nostoc linckia (Roth) Bornet UTEX B 1932. nih.govsemanticscholar.org This strain has been a primary source for the isolation and characterization of this compound and other related nostocyclophanes. mdpi.comnih.govmdpi.com While Nostoc linckia UTEX B1932 is a key producer, the availability of this specific strain has been noted as limited, prompting interest in other potential producers or alternative methods for obtaining these compounds. nih.gov
Culture optimization plays a crucial role in maximizing the production of secondary metabolites like this compound. Factors such as temperature, light intensity, and nutrient availability can influence cyanobacterial growth and the expression of biosynthetic pathways. Nostoc linckia UTEX B1932 has been cultured at controlled temperatures and light conditions with specific media to facilitate the production and isolation of nostocyclophanes. mdpi.com
Nostoc linckia UTEX B1932 and Related Strains
Nostoc linckia UTEX B1932 is the foundational organism for the study of this compound biosynthesis. nih.govsemanticscholar.org This filamentous cyanobacterium belongs to the Nostocaceae family, a group known for producing a variety of bioactive secondary metabolites, including other [7.7]paracyclophanes like cylindrocyclophanes and merocyclophanes. mdpi.comnih.govresearchgate.net While UTEX B1932 is the primary documented producer of this compound, research into related Nostoc species and other cyanobacteria producing similar [7.7]paracyclophanes, such as Nostoc sp. CAVN2 and Nostoc sp. UIC 10110, provides insights into the broader genetic and enzymatic landscape of this class of compounds. nih.govnih.govdntb.gov.ua
Halide Ion Influence on Paracyclophane Biosynthesis
The presence and concentration of halide ions in the culture medium have been shown to significantly influence the biosynthesis of halogenated paracyclophanes, including chlorinated and brominated derivatives. Studies on related carbamidocyclophanes produced by Nostoc sp. CAVN2 have demonstrated that supplementation with KCl or KBr can lead to an increase in paracyclophane production and the incorporation of chloride and bromide into the molecules. nih.govdntb.gov.ua Chloride is often the preferably utilized halide, although bromide can also be incorporated, sometimes resulting in hybrid derivatives depending on the halide ratio in the medium. semanticscholar.orgnih.govdntb.gov.ua This suggests that halide availability is a critical factor in the structural diversity of halogenated [7.7]paracyclophanes produced by cyanobacteria.
Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Interplay
The biosynthesis of [7.7]paracyclophanes, including this compound, involves a hybrid biosynthetic system that combines elements of polyketide synthesis. semanticscholar.orgnih.gov While the core structure is primarily polyketide-derived, some related paracyclophanes involve NRPS modules for the incorporation of amino acid-like units, though this is less directly implicated in the core this compound structure itself based on current information. plos.orgmdpi.comfrontiersin.orgresearchgate.net The biosynthesis of [7.7]paracyclophanes is often described as involving an unusual hybrid type I/type III PKS system. nih.gov
Type I and Type III Polyketide Synthases in [7.7]Paracyclophane Biosynthesis
The biosynthesis of [7.7]paracyclophanes like cylindrocyclophanes, which share structural similarities with nostocyclophanes, involves both Type I and Type III polyketide synthases. nih.govresearchgate.net Type I PKS modules are typically large, multi-domain enzymes responsible for iterative chain elongation and modification. frontiersin.org In the context of [7.7]paracyclophanes, Type I PKSs are involved in the initial elongation of a fatty acid starter unit. nih.govresearchgate.net Unusually, a freestanding Type III PKS is involved in the terminal steps, including further elongation and the crucial cyclization to form the alkyl resorcinol (B1680541) intermediate. nih.govresearchgate.netrsc.org This hybrid system, where a Type I PKS assembly line is terminated by a freestanding Type III PKS, is considered unusual and has been particularly studied in the context of cylindrocyclophane biosynthesis. nih.govrsc.org
Role of Acyl Carrier Protein (ACP) in Fatty Acid Recruitment
Acyl carrier proteins (ACPs) are central to both fatty acid and polyketide biosynthesis, acting as mobile tethers that carry the growing acyl chain between the different enzymatic domains within a PKS or fatty acid synthase complex. wikipedia.orgnih.govnih.gov In the biosynthesis of [7.7]paracyclophanes, an ACP is involved in recruiting the initial fatty acid starter unit, such as decanoic acid in the case of cylindrocyclophanes. nih.govresearchgate.net This fatty acid is loaded onto the ACP, and the ACP-tethered intermediate is then acted upon by the various PKS enzymes for elongation and modification. nih.govresearchgate.netnih.gov The flexibility of the phosphopantetheine arm attached to a serine residue on the ACP allows the growing chain to access the active sites of the different catalytic domains. wikipedia.orgnih.govnih.gov
Enzymatic Mechanisms and Gene Clusters
The biosynthesis of this compound is governed by a dedicated biosynthetic gene cluster (BGC) in Nostoc linckia UTEX B1932. While the specific details of the nostocyclophane BGC are still being elucidated compared to the better-characterized cylindrocyclophane BGC, similarities in structure and presumed biosynthetic logic suggest shared enzymatic mechanisms. mdpi.comnih.govresearchgate.net
Key enzymatic steps in [7.7]paracyclophane biosynthesis, likely applicable to this compound, include:
Initiation: Recruitment of a fatty acid starter unit, potentially involving an enzyme like a fatty-acyl AMP ligase, which loads the fatty acid onto an ACP. nih.govresearchgate.net
Elongation: Iterative condensation of malonyl-CoA units catalyzed by PKS enzymes (both Type I and Type III). nih.govresearchgate.netrsc.org
Modification: Introduction of functional groups such as hydroxyls, methyls, and halogens. Halogenation, specifically chlorination at characteristic positions (C-3 and C-16 in this compound), is a key step likely catalyzed by a dedicated halogenase. mdpi.comresearchgate.netbenchchem.com Studies on cylindrocyclophanes point to novel halogenases involved in C-H bond activation for alkyl chain halogenation. semanticscholar.org
Cyclization: The formation of the [7.7]paracyclophane macrocycle, which involves the dimerization of two alkyl resorcinol intermediates. This crucial step is hypothesized to involve enzymatic Friedel-Crafts alkylation, potentially catalyzed by enzymes like cytochrome P450 oxidases or other cyclases. mdpi.combenchchem.comdntb.gov.uaresearchgate.net Linear analogs that fail to cyclize have been observed, supporting the importance of this enzymatic step. mdpi.comresearchgate.net
Bioinformatic analysis of gene clusters from different [7.7]paracyclophane producers reveals conserved genes encoding homologs of key enzymes involved in fatty acid activation, PKS-mediated elongation and aromatization, halogenation, and cyclization. nih.govnih.govresearchgate.net Differences in the specific enzymatic machinery, such as the presence or absence of certain modification enzymes (e.g., methyltransferases, carbamoyltransferases) and variations in halogenases, contribute to the structural diversity observed within the [7.7]paracyclophane family. nih.govresearchgate.net
Putative Biosynthetic Gene Clusters (BGCs) for Cyclophanes
Biosynthetic gene clusters (BGCs) encoding the machinery for cyclophane production have been identified in cyanobacteria. The biosynthesis of secondarymetabolites.orgsecondarymetabolites.orgparacyclophanes is generally attributed to hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways. nih.govnih.gov
While the specific BGC for this compound in Nostoc linckia has not been fully detailed in the provided texts, research on the related cylindrocyclophanes in Cylindrospermum licheniforme has been instrumental in understanding cyanobacterial cyclophane biosynthesis. secondarymetabolites.orgmdpi.comresearchgate.netresearchgate.netmdpi.com The cylindrocyclophane BGC (e.g., BGC0001566) involves a type I PKS (CylD-CylH) coupled with an unusual type III PKS (CylI). researchgate.netresearchgate.net Homologs of CylI have also been identified in BGCs related to carbamidocyclophanes and merocyclophanes, suggesting similar mechanisms for alkylresorcinol biosynthesis in cyanobacteria. researchgate.net The identification of the cylindrocyclophane BGC was based in part on the presence of an HMG-CoA synthase homolog. mdpi.com
Fragment-guided genome mining approaches have also been used to identify BGCs for cyclophane-containing natural products in other organisms, such as fungi, by searching for genes encoding enzymes that synthesize targeted fragments like the cyclophane core. nih.govacs.org
Proposed Halogenase Mechanisms (e.g., CylC Homologues)
Halogenation is a key step in the biosynthesis of many cyclophanes, including this compound, which features chloro groups at specific positions (C-3/C-16). mdpi.comnih.govnih.gov This halogenation is catalyzed by specific halogenase enzymes. mdpi.comnih.govresearchgate.netresearchgate.netescholarship.orgresearchgate.net
The halogenase CylC, found in the cylindrocyclophane biosynthetic pathway, is a well-studied example of an enzyme responsible for the selective chlorination of an unactivated sp³ carbon center on the alkyl chain of a carrier protein-bound fatty acid. researchgate.netescholarship.orgresearchgate.netnih.gov CylC is proposed to utilize a dimetal cofactor, and biochemical studies of a CylC homologue, NocO, have provided experimental support for the involvement of a diiron metallocofactor in this subfamily of radical halogenases. researchgate.netnih.gov Site-directed mutagenesis studies on NocO suggest that conserved active site residues contribute to metal binding and chlorination activity. nih.gov
The halogenation catalyzed by CylC is considered "cryptic" because the halogen atom, while incorporated into an intermediate, is subsequently lost during the final cyclization step in cylindrocyclophane biosynthesis. researchgate.netescholarship.org A linear analog of nostocyclophane, nostocyclophane J, is chlorinated at C-20, a position analogous to the site of chlorination involved in the enzymatic Friedel-Crafts cyclization that forms the final ring structure in cylindrocyclophanes. mdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua This suggests a similar cryptic halogenation mechanism may be involved in nostocyclophane biosynthesis, preparing the linear intermediate for cyclization. mdpi.com
Enzymatic Friedel-Crafts Cyclization Analogues
The formation of the cyclophane macrocycle involves the joining of two alkylresorcinol units through carbon-carbon bond formation. mdpi.comnih.gov In the biosynthesis of cylindrocyclophanes, this crucial step is catalyzed by the enzyme CylK, which performs unusual alkylation reactions forming new C-C bonds between aromatic rings and secondary alkyl halide substrates. researchgate.netescholarship.orgnih.govresearchgate.netelifesciences.orgresearchgate.net This enzymatic transformation is considered analogous to a Friedel-Crafts alkylation reaction, a classical organic synthesis method for aromatic ring alkylation. elifesciences.orgrsc.orgrsc.orgnih.govbeilstein-archives.org
CylK's mechanism involves the activation of the alkyl halide electrophile. elifesciences.org Structural studies of CylK reveal a distinctive architecture and identify key residues required for catalysis. elifesciences.org Bioinformatic analysis indicates that CylK homologs exist in other cyanobacteria and conserve these catalytic amino acids, although they may be associated with divergent reactivity. elifesciences.orgresearchgate.net The Friedel-Crafts-like cyclization catalyzed by CylK in cylindrocyclophane biosynthesis highlights an enzymatic strategy for C-C bond formation that mirrors a significant reaction in synthetic chemistry but offers advantages in terms of stereo- and regiocontrol compared to the non-enzymatic reaction. elifesciences.org A similar enzymatic cyclization mechanism is presumed to operate in the biosynthesis of nostocyclophanes, utilizing a chlorinated linear intermediate like nostocyclophane J. mdpi.comnih.govresearchgate.netresearchgate.netdntb.gov.ua
Precursor Incorporation and Substrate Tolerance Studies
Investigating the precursors utilized and the flexibility of the biosynthetic enzymes provides insights into the assembly of this compound.
Isotopic Labeling and Feeding Experiments (e.g., ¹³C-Acetate)
Isotopic labeling and feeding experiments have been crucial in elucidating the biosynthetic origins of cyanobacterial cyclophanes. mdpi.comnih.govnih.govcaltech.eduuic.eduwikipedia.org Early studies using ¹³C-labeled acetate (B1210297) established that most of the carbons in secondarymetabolites.orgsecondarymetabolites.orgparacyclophanes, including cylindrocyclophane A and this compound, originate from acetate, consistent with a polyketide biosynthetic pathway. mdpi.comnih.govnih.govnih.gov
Feeding experiments with [1,2-¹³C]acetate showed a distinctive labeling pattern in cylindrocyclophanes, where adjacent ¹³C atoms were incorporated into specific positions, further supporting their polyketide origin. nih.gov While these studies confirmed the acetate origin of the carbon skeleton, the precise mechanism of monomer activation and dimerization remained unclear until the identification and characterization of the relevant BGCs and enzymes. mdpi.comescholarship.org
Fatty Acid Starter Unit Specificity (e.g., Octanoic vs. Decanoic Acid)
The alkyl chain in cyanobacterial cyclophanes originates from fatty acids. researchgate.netnih.gov Studies on cylindrocyclophane biosynthesis have shown that free decanoic acid is a likely initial precursor, recruited and loaded onto an acyl carrier protein (ACP) by enzymes like CylA and CylB. researchgate.netnih.gov
Investigations into the substrate tolerance of the enzymes involved in extending the polyketide chain have revealed specificity regarding the fatty acid starter unit. In the case of cylindrocyclophanes, the corresponding enzyme exhibits a clear preference for C-10 fatty acids (decanoic acid). nih.gov However, it can also accept fatty acids of variable lengths, albeit with lower efficiency. nih.gov For instance, in competition assays, the enzyme loaded a small amount of C-8 fatty acid (<10%) when presented with equal amounts of saturated fatty acids ranging from C-6 to C-14. nih.gov
This observed substrate tolerance is consistent with the structural variations found in some nostocyclophane analogs, such as nostocyclophane H, which features exocyclic alkyl chains of different lengths. mdpi.comnih.govresearchgate.net The presence of a shorter alkyl chain in one monomer of nostocyclophane H suggests that an octanoic acid starter unit, rather than decanoic acid, was likely incorporated for that monomer, reflecting the enzyme's ability to accommodate different fatty acid lengths, albeit with a preference for decanoic acid. nih.gov
Synthetic Strategies Towards Nostocyclophane D and Its Analogues
Total Synthesis Approaches for the [7.7]Paracyclophane Scaffold
Total synthesis efforts towards [7.7]paracyclophanes, including those related to Nostocyclophane D, often focus on efficiently assembling the 22-membered macrocyclic ring. The core structure is characterized by two resorcinol (B1680541) units linked by aliphatic chains researchgate.netnih.gov.
Macrocyclic Ring Formation Strategies (e.g., Ring-Closing Metathesis)
Macrocyclization is a critical step in the synthesis of this compound and related [7.7]paracyclophanes. The formation of large rings (12 or more atoms) can be challenging due to the unfavorable kinetics that can lead to the formation of smaller rings or polymers wikipedia.org. Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the formation of C-C bonds in organic chemistry, including the synthesis of macrocycles cam.ac.ukmdpi.com. RCM involves the intramolecular coupling of two terminal or internal olefins to form a cyclic olefin and a volatile alkene, typically ethylene (B1197577) mdpi.comnih.gov. This reaction is often catalyzed by transition metal complexes, particularly ruthenium-based catalysts nih.gov. While the search results mention RCM in the context of synthesizing related cyclophanes like cylindrocyclophanes, its specific application in the total synthesis of this compound's [7.7]paracyclophane scaffold is indicated as a proposed key disconnection or a strategy used for related structures researchgate.netbenchchem.com. The head-to-tail cyclodimerization of monomeric alkylresorcinol intermediates has been proposed as a major theme in the biosynthesis and potentially in synthetic strategies for the [7.7]paracyclophane core researchgate.netnih.gov.
Interactive Table 1: Common Macrocyclization Methodologies
| Methodology | Description | Application in Macrocycle Synthesis |
| Ring-Closing Metathesis (RCM) | Intramolecular coupling of olefins catalyzed by transition metals. | Widely used for various macrocycles cam.ac.ukmdpi.comnih.gov |
| Macrolactonization | Formation of a large lactone ring. | Commonly used in macrocycle synthesis mdpi.com |
| Macrolactamization | Formation of a large lactam ring. | Commonly used in macrocycle synthesis mdpi.com |
| Transition Metal-Catalyzed Coupling | Formation of C-C bonds using transition metal catalysts. | Efficient for macrocyclization mdpi.com |
| Click Chemistry | Bioorthogonal reactions for joining molecular components. | Popular for macrocycle library synthesis cam.ac.ukmdpi.com |
Regioselective Chlorination Methodologies (e.g., Late-Stage Chlorination with N-Chlorosuccinimide)
This compound is characterized by the presence of chlorine atoms on its structure nih.govnih.gov. Achieving regioselective chlorination on complex molecules like paracyclophanes can be challenging. N-Chlorosuccinimide (NCS) is a commonly used chlorinating agent in organic synthesis organic-chemistry.orgtsijournals.com. It can be employed for electrophilic aromatic substitution or radical reactions organic-chemistry.org. Recent advancements in chlorination methodologies have focused on achieving high regioselectivity, even in late-stage synthesis scientificupdate.comtcichemicals.com. For instance, catalyzed chlorination reactions using NCS have been reported to provide good yields and high regioselectivity on various aromatic systems, including those found in natural products organic-chemistry.orgtcichemicals.com. While the specific application of late-stage chlorination with NCS directly in a reported total synthesis of this compound is not explicitly detailed in the search results, NCS is a known reagent for introducing chlorine atoms regioselectively onto aromatic rings and is applicable to complex molecules organic-chemistry.orgtsijournals.comtcichemicals.com. The presence of chlorine atoms in this compound and other related carbamidocyclophanes isolated from cyanobacteria suggests that halogenation is a feature of these natural products nih.govnih.gov.
Interactive Table 2: Regioselective Chlorination Agents and Methods
| Reagent/Method | Description | Noteworthy Features |
| N-Chlorosuccinimide (NCS) | Common electrophilic or radical chlorinating agent. | Versatile, used with various catalysts organic-chemistry.orgtsijournals.com |
| NCS with Thiourea Catalysts | Can provide improved regioselectivity for ortho or para chlorination of phenols. | Catalyst-dependent regioselectivity scientificupdate.com |
| NCS with DMSO Catalyst | Catalyzed chlorination of (hetero)arenes. | High yields and regioselectivity, mild conditions tcichemicals.com |
| Palladium-Catalyzed C-H Chlorination | Direct functionalization of C-H bonds. | Regioselective, complementary to EAS organic-chemistry.org |
Analogue-Oriented Synthesis for Structural Exploration
Analogue-oriented synthesis (AOS) is a strategy that focuses on the synthesis of natural product analogues to explore the relationship between structure and activity rsc.orgrsc.org. This approach can be particularly valuable for complex natural products like this compound, where a full total synthesis might be lengthy or challenging. AOS allows for the targeted synthesis of compounds with specific structural modifications based on hypotheses about the key features responsible for biological activity rsc.orgrsc.org. In the context of this compound, AOS would involve synthesizing derivatives with variations in the alkyl chains, the resorcinol core, or the chlorination pattern to understand how these changes impact its properties. The isolation of various nostocyclophane analogues from natural sources, with modifications in methylation, halogenation, and alkyl chain lengths, highlights the natural structural diversity within this family nih.gov. Synthetic efforts towards analogues would complement these natural variations.
Chemoenzymatic Synthesis Methodologies
Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations wikipedia.org. This approach has gained increasing attention in the synthesis of complex natural products nih.govmdpi.com. Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, which can be difficult to achieve using traditional chemical methods wikipedia.org. In the biosynthesis of [7.7]paracyclophanes like cylindrocyclophanes, enzymatic steps, such as Friedel-Crafts alkylation catalyzed by enzymes like CylK, play a crucial role in forming the macrocyclic skeleton researchgate.netchemrxiv.org. While direct chemoenzymatic synthesis of this compound is not extensively detailed in the provided search results, the successful application of enzymatic Friedel-Crafts alkylation in the synthesis of related paracyclophanes like cylindrocyclophanes and merocyclophanes suggests the potential of chemoenzymatic approaches for constructing the core scaffold of this compound researchgate.netresearchgate.net. This could involve utilizing enzymes involved in the natural biosynthetic pathway or engineered enzymes to perform key cyclization or functionalization steps.
Structure Activity Relationship Sar Studies of Nostocyclophane D Derivatives
Impact of Halogenation Patterns on Biological Activity Profiles
Halogenation is a notable feature of nostocyclophanes, including Nostocyclophane D, which contains chlorine atoms at positions C-3 and C-16. benchchem.com Studies on related [7.7]paracyclophanes, such as carbamidocyclophanes, have shown that the presence and position of halogen atoms can influence biological activity, particularly against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov For instance, brominated analogs of chlorinated carbamidocyclophanes have been isolated, suggesting that different halogens can be incorporated biosynthetically. nih.gov While this compound itself is chlorinated, the impact of varying the halogen type or position specifically within the nostocyclophane scaffold on its cytotoxic profile is a key area of SAR investigation. benchchem.com Research on other halogenated natural products and synthetic derivatives has indicated that halogenation can significantly affect properties such as lipophilicity and electronic distribution, which in turn influence interactions with biological targets. mdpi.comd-nb.info
Role of Phenolic and Methoxy (B1213986) Substitutions on Biological Properties
This compound contains phenolic hydroxyl groups and methoxy substitutions on its aromatic rings. benchchem.com These functional groups can participate in hydrogen bonding and influence the electronic properties of the aromatic core, affecting interactions with biological macromolecules. Studies on other phenolic compounds have shown that the position and nature of hydroxyl and methoxy substitutions can significantly impact biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. rsc.orgkirj.ee For example, the positioning of hydroxyl groups on phenolic rings has been linked to cytotoxic activity in some derivatives. rsc.org The presence and arrangement of these groups in this compound are likely contributors to its observed cytotoxicity. benchchem.com SAR studies would involve modifying these positions or replacing the groups to assess the resulting changes in biological activity.
Stereochemical Implications in Structure-Activity Relationships
This compound possesses multiple chiral centers, and its absolute configuration has been determined. benchchem.com Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining the biological activity of chiral molecules, as biological targets such as enzymes and receptors are often stereoselective. nih.govyoutube.com The specific stereochemistry at the chiral centers of this compound is considered essential for its bioactivity. benchchem.com Differences in stereochemistry between enantiomers or diastereomers can lead to significant differences in potency, efficacy, and even biological targets. nih.gov Understanding the stereochemical implications in the SAR of this compound involves synthesizing or isolating stereoisomers and evaluating their biological profiles to determine which specific configurations are required for optimal activity. mdpi.com
Ecological Significance and Environmental Dynamics of Nostocyclophane D
Role in Cyanobacterial Chemical Defense Mechanisms
Cyanobacteria face numerous threats in their aquatic environments, including predation by herbivores and competition from other microorganisms. Secondary metabolites like nostocyclophane D are believed to serve as chemical defense mechanisms. While the specific defensive role of this compound is still an area of active research, related cyanobacterial metabolites have demonstrated antimicrobial and cytotoxic activities, suggesting a protective function against potential competitors or grazers. frontiersin.orgresearchgate.netmdpi.com The production of such bioactive compounds can deter organisms that might otherwise consume or outcompete the cyanobacteria.
Interspecies Interactions within Aquatic Ecosystems
The presence of bioactive compounds like this compound can significantly influence interspecies interactions within aquatic ecosystems. These interactions can include competition, symbiosis, and predator-prey relationships. nih.gov Cyanobacterial metabolites are known to act as allelochemicals, chemical compounds released by one organism that can affect the growth, survival, or reproduction of other organisms. mdpi.commdpi.comnih.gov While direct studies specifically detailing the allelopathic effects of this compound on other aquatic organisms are limited in the provided search results, the general understanding of cyanobacterial secondary metabolites suggests that this compound likely contributes to the chemical landscape that mediates these interactions. Cyanobacterial natural products can influence the structure and dynamics of microbial communities and impact higher trophic levels. frontiersin.orgresearchgate.net
Future Directions in Nostocyclophane D Research
Elucidation of Uncharacterized Biosynthetic Gene Clusters
Understanding the complete biosynthetic pathway of Nostocyclophane D is crucial for potential biotechnological production and the generation of novel analogues. While studies have implicated type I and type III polyketide synthases (PKSs) in the biosynthesis of related merocyclophanes and the rsc.orgrsc.orgparacyclophane core structure, the specific gene cluster responsible for this compound remains to be fully characterized. researchgate.netnih.gov Research into the biosynthesis of other cyanobacterial alkylresorcinols, including cylindrocyclophanes and carbamidocyclophanes, has provided insights into similar pathways involving key enzymes like CylC, CylK, and CylI homologs. rsc.org Further experiments are required to verify the true function of identified gene clusters and to pinpoint the enzymes responsible for the specific modifications found in this compound, such as late-stage chlorination and the enzymatic Friedel-Crafts cyclization that forms the final ring structure. benchchem.comresearchgate.netmdpi.com The single strain known to produce nostocyclophanes, Nostoc linckia UTEX B1932, is reportedly no longer readily available, which has limited data on this group of rsc.orgrsc.orgparacyclophanes. nih.gov Identifying and studying the biosynthetic gene clusters in available or newly discovered producing strains is a critical future direction.
Advanced Synthetic Methodologies for Complex Analogues
The structural complexity of this compound presents challenges for chemical synthesis. While theoretical retrosynthetic analyses based on related cyclophanes have been proposed, including dimerization via nickel-catalyzed reductive cross-coupling and enantioselective palladium-catalyzed allylic alkylation, a total synthesis of this compound has not yet been reported. benchchem.com Current synthetic efforts on related cyclophanes have explored methods like intermolecular macrolactonization and chemo-enzymatic approaches integrating biosynthetic enzymatic transformations with chemical conversions. mdpi.comresearchgate.net Future research will likely focus on developing advanced synthetic methodologies to overcome the challenges associated with constructing the rsc.orgrsc.orgparacyclophane core and incorporating the specific functionalities of this compound. This includes achieving high stereoselectivity and developing efficient routes for accessing complex analogues that may possess improved biological activities or pharmacokinetic properties. mdpi.com
Comprehensive Mechanistic Studies of Biological Interactions
This compound and related nostocyclophanes have demonstrated biological activities, including antiproliferative effects against cancer cell lines. researchgate.netbenchchem.comnih.govnih.gov Merocyclophane D, a related analogue, showed antiproliferative activity against the MDA-MB-435 cell line with an IC₅₀ value of 0.9 μM. researchgate.netnih.govacs.org Studies suggest that the mechanism of action for nostocyclophanes may involve the inhibition of the 20S proteasome, a key cellular process for protein degradation in cancer cells. benchchem.comnih.gov However, comprehensive mechanistic studies are needed to fully elucidate how this compound interacts with its biological targets at a molecular level. Future research should aim to identify all relevant targets, understand the binding kinetics and thermodynamics, and delineate the downstream cellular effects triggered by these interactions. This could involve a combination of biochemical assays, cell biology techniques, and structural studies.
Table 1: Antiproliferative Activity of Merocyclophane D researchgate.netnih.govacs.org
| Cell Line | IC₅₀ (μM) |
| MDA-MB-435 | 0.9 |
Interdisciplinary Approaches Integrating -Omics Technologies
Integrating -omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant promise for advancing this compound research. acs.orgfrontiersin.org Genomic analysis of producing organisms can provide a complete inventory of biosynthetic genes, aiding in the identification and characterization of the this compound biosynthetic gene cluster. Transcriptomics can reveal gene expression patterns under different conditions, potentially optimizing production or shedding light on regulatory mechanisms. Proteomics can help identify the enzymes involved in biosynthesis and potential protein targets of this compound within cells. Metabolomics can provide a global view of the metabolic changes induced by this compound, offering insights into its mechanism of action and potential biomarkers of activity or toxicity. frontiersin.orgembopress.orgnih.gov Interdisciplinary approaches combining these technologies with bioinformatics and computational biology will be crucial for handling the large datasets generated and extracting meaningful biological insights. frontiersin.orgoxfordglobal.com
Exploration of New Natural Producers and Analogues
Given the challenges associated with the availability of the primary producing strain, Nostoc linckia UTEX B1932, the exploration of new natural producers of this compound and related analogues is a vital future direction. nih.gov Cyanobacteria are known to be prolific sources of diverse secondary metabolites, and other Nostoc species or even different cyanobacterial genera may produce this compound or novel analogues with potentially enhanced properties. rsc.orgresearchgate.netnih.govmdpi.comresearchgate.net Bioprospecting efforts using modern screening techniques, including mass spectrometry-guided isolation and genomics-based approaches, can facilitate the discovery of new sources. nih.govacs.orgresearchgate.net Furthermore, investigating the chemical diversity within newly discovered strains could lead to the isolation and characterization of novel nostocyclophane analogues with variations in their structure, which could offer valuable insights into structure-activity relationships and potentially yield compounds with improved therapeutic profiles. nih.govresearchgate.net
Table 2: Selected Known Nostocyclophanes Isolated from Nostoc linckia UTEX B1932 nih.govresearchgate.netmdpi.com
| Compound |
| Nostocyclophane B |
| Nostocyclophane C |
| This compound |
| Dedichlorothis compound |
Q & A
Q. Methodological Guidance
- Target identification : Use SPR (surface plasmon resonance) or molecular docking to predict protein targets (e.g., HMG-CoA reductase).
- Dose-response assays : Test cytotoxicity (MTT assay) and bioactivity (MIC against Gram-negative bacteria).
- Mechanistic studies : Employ transcriptomics to identify gene expression changes in treated microbial models .
What analytical approaches validate the purity of this compound in synthetic or isolated samples?
Q. Methodological Guidance
- HPLC-DAD-MS : Compare retention times and UV profiles with authentic standards.
- 1D/2D NMR : Ensure absence of split signals (indicative of impurities) and match DEPT/HSQC data to published spectra .
- Elemental analysis : Verify Cl content via X-ray fluorescence or combustion analysis .
How can conflicting data on this compound’s stability be reconciled in different solvent systems?
Advanced Research Question
Stability discrepancies (e.g., degradation in polar solvents) are addressed via accelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS monitoring . For instance, acetonitrile/water mixtures may hydrolyze chlorinated bonds, necessitating storage in anhydrous DMSO at -80°C .
What computational tools are effective for modeling this compound’s conformational dynamics?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
